tert-butyl N-(4-bromo-1-phenylbutyl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-1-phenylbutyl)carbamate: is an organic compound with the molecular formula C15H22BrNO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1-phenylbutyl)carbamate typically involves the reaction of 4-bromo-1-phenylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromo-1-phenylbutyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: TFA or HCl in organic solvents such as dichloromethane (DCM) or ethyl acetate (EtOAc) are used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, 4-bromo-1-phenylbutylamine.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-1-phenylbutyl)carbamate involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical pathways and reactions depending on the specific application . The molecular targets and pathways involved are determined by the nature of the substituents and the specific biological or chemical context .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate .
Uniqueness: tert-Butyl N-(4-bromo-1-phenylbutyl)carbamate is unique due to its specific structure, which includes a 4-bromo-1-phenylbutyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
478538-82-8 |
---|---|
Molecular Formula |
C15H22BrNO2 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,18) |
InChI Key |
GTGJPADIGSOXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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